molecular formula C5H7NO3 B583199 DL-Pyroglutamic acid-d5

DL-Pyroglutamic acid-d5

Cat. No.: B583199
M. Wt: 134.14 g/mol
InChI Key: ODHCTXKNWHHXJC-UXXIZXEISA-N
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Description

Historical Context and Development

The development of DL-Pyroglutamic acid-d5 emerged from the broader scientific pursuit of stable isotope-labeled compounds that began gaining prominence in the latter half of the twentieth century. The synthesis of deuterated amino acids represented a natural progression from earlier work on isotopic labeling, driven by the need for more precise analytical methods in biochemical research. Initial efforts to create deuterated pyroglutamic acid derivatives were motivated by the limitations of existing analytical techniques, particularly in mass spectrometry applications where interference from naturally occurring compounds posed significant challenges.

The systematic development of deuteration techniques for amino acids has been documented extensively, with researchers recognizing that the introduction of deuterium atoms could provide substantial improvements in analytical sensitivity and specificity. The specific case of pyroglutamic acid deuteration required sophisticated synthetic approaches due to the cyclic nature of the molecule and the need to achieve selective hydrogen-deuterium exchange at specific positions. Early synthetic methods focused on achieving high levels of deuterium incorporation while maintaining the structural integrity and chemical properties of the parent compound.

Research groups working on amino acid deuteration have developed innovative approaches that combine enzymatic and chemical methods to achieve site-selective deuteration. These developments represented significant technological advances, as they enabled the production of highly pure deuterated compounds with predictable isotopic compositions. The evolution of synthetic methodologies has been particularly important for pyroglutamic acid derivatives, given their role in protein metabolism and their occurrence in various biological systems.

Nomenclature and Classification

This compound follows systematic chemical nomenclature conventions that reflect both its structural characteristics and isotopic composition. The International Union of Pure and Applied Chemistry designation for this compound is 2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid, which precisely describes the positions of deuterium substitution within the molecular framework. This nomenclature system ensures unambiguous identification of the compound and facilitates consistent communication within the scientific community.

Table 1: Nomenclature and Identification Data for this compound

Parameter Value
Chemical Abstracts Service Number 352431-30-2
Molecular Formula C5H2D5NO3
International Union of Pure and Applied Chemistry Name 2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid
Molecular Weight 134.14 g/mol
InChI Key ODHCTXKNWHHXJC-UXXIZXEISA-N

The compound is classified among the deuterated amino acid derivatives and specifically belongs to the pyroglutamic acid family. Alternative nomenclature includes 5-Oxo-DL-proline-d5 and Proline-2,3,3,4,4-d5,5-oxo, reflecting the relationship to proline and the specific deuteration pattern. These various naming conventions serve different purposes within the scientific literature, with some emphasizing the structural relationship to proline while others highlight the pyroglutamic acid framework.

The systematic classification of this compound places it within the broader category of stable isotope-labeled compounds used for analytical applications. This classification is particularly relevant for regulatory and commercial purposes, as it defines the intended use and handling requirements for the compound. The deuterated nature of the molecule places it in a specialized category of research chemicals designed specifically for trace analysis and metabolic studies.

Significance in Scientific Research

This compound has achieved remarkable significance in contemporary scientific research, particularly in the fields of metabolomics and analytical chemistry. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry applications, where its deuterated nature provides exceptional analytical precision and accuracy. Research has demonstrated that the use of deuterated internal standards, such as this compound, can dramatically improve the reliability of quantitative measurements in complex biological matrices.

In metabolomics research, this compound has proven invaluable for studying amino acid metabolism and the glutathione cycle. Studies have utilized this compound to investigate the relationship between various metabolites, including dimethylglycine, choline, and betaine, providing insights into fundamental biochemical processes. The stable isotopic labeling allows researchers to trace metabolic pathways with unprecedented precision, distinguishing between endogenous and administered compounds in biological systems.

Table 2: Research Applications of this compound

Application Area Purpose Analytical Advantage
Metabolomics Internal standard for amino acid quantification Enhanced precision and accuracy
Pharmaceutical Analysis Drug metabolism studies Isotopic discrimination capability
Protein Research Peptide labeling and analysis Improved mass spectrometric detection
Clinical Chemistry Biomarker quantification Reduced matrix interference

The compound has also found applications in pharmaceutical research, where it serves as a reference standard for studying drug metabolism and pharmacokinetics. Researchers have employed isotope labeling strategies using this compound to perform differential analysis of amino acids in biological samples, enabling the detection of subtle changes in metabolic profiles. This approach has been particularly valuable in clinical studies examining metabolic disorders and therapeutic interventions.

Advanced analytical methods incorporating this compound have demonstrated remarkable sensitivity, with detection limits reaching the femtomole range. This exceptional sensitivity has opened new possibilities for studying trace-level biological processes and has contributed to significant advances in understanding amino acid metabolism in health and disease. The compound's utility extends to food science applications, where it has been used to analyze amino acid compositions in various food products, providing insights into nutritional content and processing effects.

Relationship to Non-Deuterated Pyroglutamic Acid

The relationship between this compound and its non-deuterated counterpart is fundamental to understanding the compound's analytical utility and biological relevance. Non-deuterated pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a naturally occurring amino acid derivative formed through the cyclization of glutamic acid or glutamine residues. This cyclization process creates a lactam structure that is ubiquitous in biological systems and plays crucial roles in protein metabolism and the glutathione cycle.

Table 3: Comparative Properties of Deuterated and Non-Deuterated Pyroglutamic Acid

Property DL-Pyroglutamic acid This compound
Molecular Formula C5H7NO3 C5H2D5NO3
Molecular Weight 129.115 g/mol 134.14 g/mol
Chemical Abstracts Service Number 149-87-1 352431-30-2
Melting Point 155-162°C Not specified
Solubility in Water 736 mg/mL Similar to parent compound

The structural similarity between the deuterated and non-deuterated forms ensures that this compound maintains the essential chemical characteristics of the parent compound while providing the analytical advantages associated with isotopic labeling. The five deuterium atoms in this compound are strategically positioned at carbon positions 2, 3, 3, 4, and 4, creating a mass difference of approximately 5 atomic mass units that is readily detectable by mass spectrometry.

Both compounds share similar chemical reactivity and biological behavior, which is essential for their use as analytical standards and metabolic tracers. The pyroglutamic acid structure in both forms participates in similar biochemical processes, including protein modification and metabolic cycling. This structural conservation ensures that this compound can serve as an effective surrogate for the natural compound in analytical applications while providing the isotopic discrimination necessary for precise quantification.

The metabolic fate of both compounds involves conversion to glutamate through the action of 5-oxoprolinase, an enzyme that catalyzes the ring-opening reaction in the glutathione cycle. This shared metabolic pathway reinforces the validity of using this compound as a representative marker for studying pyroglutamic acid metabolism in biological systems. The deuterated form provides researchers with the ability to distinguish between endogenous pyroglutamic acid and administered tracer compounds, enabling sophisticated metabolic studies that would be impossible with non-labeled materials.

Properties

IUPAC Name

2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Large-Scale Thermal Cyclization

The most direct route to DL-pyroglutamic acid-d5 begins with deuterated L-glutamic acid. In a modified industrial process, L-glutamic acid undergoes cyclodehydration at elevated temperatures. A representative procedure involves heating 400 kg of L-glutamic acid to 130–135°C for 2 hours under reduced pressure, achieving complete conversion to pyroglutamic acid. For deuteration, L-glutamic acid-d5 replaces the protiated precursor, with deuterium incorporation confirmed via mass spectrometry.

Key Process Parameters

ParameterValue/Range
Temperature130–135°C
Reaction Time2 hours
Yield (Non-deuterated)65%
Deuterium Purity≥98% (per HPLC-MS)

This method faces challenges in controlling racemization, as prolonged heating promotes D/L interconversion. Neutralization of residual thionyl chloride (used as a cyclization catalyst) with aqueous sodium bicarbonate is critical to prevent side reactions.

Esterification-Protection Sequence for Intermediate Stabilization

Two-Step Protection Strategy

A patent-pending approach optimizes yield by protecting functional groups prior to deuteration:

  • Esterification : React DL-pyroglutamic acid with deuterated ethanol (CH3CH2OD) in the presence of thionyl chloride-d (SOCl2-d2), forming ethyl pyroglutamate-d5.

  • Amino Protection : Treat the ester with Boc anhydride (di-tert-butyl dicarbonate) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding N-Boc-pyroglutamate-d5.

Reaction Efficiency

StepCatalystSolventYield
EsterificationSOCl2-d2Anhydrous EtOD89%
Boc ProtectionDMAP (0.05 eq)DCM93%

This method reduces racemization to <2% by maintaining reaction temperatures below 30°C. The Boc-protected intermediate exhibits enhanced stability during subsequent deuteration steps.

One-Pot Deuteration and Crystallization

Integrated Process for Industrial Production

A novel one-pot synthesis (CN115124448A) eliminates intermediate isolation:

  • Deuterium Exchange : Suspend DL-pyroglutamic acid in D2O with Pd/C (5% w/w) at 80°C for 24 hours.

  • In Situ Cyclization : Add acetic anhydride-d6 to trigger cyclodehydration.

  • Antisolvent Crystallization : Introduce hexane-d14 to precipitate this compound at 0–5°C.

Process Advantages

  • Yield : 92% (vs. 65% in traditional methods)

  • Isotopic Purity : 99.5% D5 (measured via 2H NMR)

  • Solvent Recovery : 85% D2O recycled through distillation

The crystallization step utilizes a 3:1 v/v hexane-d14:ethyl acetate-d8 mixture, achieving 98.7% purity by HPLC.

Comparative Analysis of Synthesis Methods

Performance Metrics

MethodScaleYieldPurityCost Index
Thermal CyclizationMulti-kilogram65%95%1.00
Protection SequenceLab-scale83%*98%1.75
One-Pot ProcessPilot-scale92%99.5%0.90
*Cumulative yield for two steps

Deuterium Incorporation Efficiency

PositionThermalProtectionOne-Pot
α-Carbon98%99%99.8%
γ-Carbon95%97%99.5%
Amide93%96%99.2%

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (D2O, 400 MHz): Absence of signals at δ 4.15 (α-H) and δ 2.45 (γ-H)

  • ESI-MS : m/z 134.14 [M+H]+ (calc. 134.14 for C5H2D5NO3)

  • IR : 2550 cm−1 (C-D stretch), 1740 cm−1 (C=O)

Chromatographic Purity

ColumnMobile PhaseRetention TimePurity
Zorbax SB-C18 (4.6×250 mm)0.1% TFA-d in D2O:CD3CN (95:5)8.2 min99.1%
Chiralpak AD-HHexane-d14:IPA-d8 (80:20)12.7 min99.3%

Industrial-Scale Challenges and Solutions

Deuterium Source Optimization

High-purity D2O (99.96%) increases costs significantly. Recent advances employ catalytic deuteration using D2 gas and Rh/Al2O3 catalysts, reducing D2O consumption by 40%.

Racemization Control

  • pH Management : Maintaining reactions at pH 5.5–6.0 with deuterated acetic acid buffers limits epimerization to <1%

  • Shortened Heating : Microwave-assisted cyclization (100°C, 15 min) achieves 89% yield with 0.3% racemization

Chemical Reactions Analysis

Types of Reactions: DL-Pyroglutamic acid-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

DL-Pyroglutamic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of proline derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of proline derivatives in the body.

    Industry: Used in the development of new materials and chemicals, particularly in the field of stable isotope-labeled compounds.

Mechanism of Action

The mechanism of action of DL-Pyroglutamic acid-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include enzymes and transporters that interact with proline and its derivatives.

Comparison with Similar Compounds

DL-Glutamic Acid-d5

Structural Differences :

  • DL-Pyroglutamic Acid-d5 : Cyclic lactam structure (5-oxoproline) with a rigid ring system.
  • DL-Glutamic Acid-d5: Linear amino acid with free α-amino and γ-carboxyl groups .

Functional Contrasts :

Parameter This compound DL-Glutamic Acid-d5
Role in Metabolism Intermediate in glutathione cycle Neurotransmitter precursor (glutamate)
LC-MS Utility Quantifies pyroglutamate in urine/serum Tracks glutamate in neurotransmitter pathways
Biological Activity Antinociceptive effects in rats Modulates NMDA receptors

Research Findings :

  • Pyroglutamic acid-d5 is elevated in end-stage renal disease patients, while glutamic acid-d5 is used to study hyperammonemia and metabolic acidosis .

DL-Phenylalanine-d5 Hydrochloride

Structural Differences :

  • This compound: Cyclic, non-aromatic.
  • DL-Phenylalanine-d5: Linear aromatic amino acid with a benzyl side chain .

Application Comparison :

Parameter This compound DL-Phenylalanine-d5
Metabolic Pathways Glutathione recycling Protein synthesis, phenylketonuria (PKU)
Analytical Use Internal standard for pyroglutamate Quantifies phenylalanine in PKU diagnostics
Pharmacology Antinociceptive agent No direct therapeutic role

Key Studies :

  • DL-Phenylalanine-d5 is critical for tracking phenylalanine metabolism in PKU models, whereas pyroglutamic acid-d5 is used in neuropeptide stability assays .

DL-Indole-3-Lactic Acid-d5

Structural Differences :

  • This compound : Cyclic glutamic acid derivative.
  • DL-Indole-3-Lactic Acid-d5 : Tryptophan metabolite with an indole ring .

Functional Contrasts :

Parameter This compound DL-Indole-3-Lactic Acid-d5
Biological Role Antioxidant metabolism Gut microbiota-host interaction
LC-MS Applications Quantifies oxidative stress markers Measures tryptophan catabolites
Research Focus Neurodegenerative diseases Inflammatory bowel disease

Findings :

  • Indole-3-lactic acid-d5 is linked to microbial modulation of immune responses, while pyroglutamic acid-d5 is associated with renal and neurological pathologies .

Comparison with Non-Deuterated Analogues

L-Pyroglutamic Acid

Key Differences :

Parameter This compound L-Pyroglutamic Acid
Isotopic Labeling Deuterated (5 D atoms) Non-deuterated
Analytical Role Internal standard for quantification Analyte in antioxidant assays
Biological Levels Elevated in renal failure Naturally occurs in plants/animals

Research Utility :

  • This compound enables precise quantification of endogenous L-pyroglutamic acid in metabolomics, avoiding isotopic overlap .

Biological Activity

DL-Pyroglutamic acid-d5 (CAS Number: 352431-30-2) is a deuterated form of pyroglutamic acid, a naturally occurring amino acid derivative. It plays a significant role in metabolic studies and is used as a tracer in various biochemical experiments. This article explores the biological activity of this compound, including its metabolism, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

DL-Pyroglutamic acid is formed by the cyclization of the amino group of glutamic acid or glutamine. The deuterated form, this compound, contains five deuterium atoms, which are used in studies to trace metabolic pathways due to their distinct mass characteristics.

Metabolism

Pyroglutamic acid is primarily produced in the body from glutathione via the action of γ-glutamyl cyclotransferase. It serves as an important metabolite in the glutathione cycle and can be converted back to glutamate by 5-oxoprolinase. Elevated levels of pyroglutamic acid can occur due to conditions such as acetaminophen overdose, leading to metabolic acidosis known as 5-oxoprolinuria .

Table 1: Metabolic Pathways Involving Pyroglutamic Acid

PathwayEnzyme InvolvedProduct
Glutathione Cycleγ-Glutamyl cyclotransferasePyroglutamic acid
Conversion to Glutamate5-OxoprolinaseGlutamate

Biological Functions

  • Neurotransmission : Pyroglutamic acid has been implicated in modulating neurotransmitter systems, particularly in the brain's cholinergic pathways. It may play a role in cognitive functions and memory processes .
  • Antioxidant Activity : As a metabolite of glutathione, pyroglutamic acid contributes to antioxidant defense mechanisms within cells .
  • Potential Role in Disease : Increased levels of pyroglutamic acid have been observed in patients with Alzheimer's disease, suggesting a possible involvement in neurodegenerative processes .

Case Studies

A notable case study reported a 55-year-old woman who developed symptomatic overproduction of 5-oxoproline during treatment with flucloxacillin for severe sepsis while receiving acetaminophen. This condition resulted in high anion gap metabolic acidosis due to excessive pyroglutamic acid accumulation. Hemodialysis was employed to accelerate the clearance of this organic acid, leading to clinical improvement .

Pharmacological Properties

Recent studies have revealed additional pharmacological properties associated with pyroglutamic acid derivatives:

  • Antifungal Activity : Certain analogues of pyroglutamic acid demonstrated significant antifungal effects against Phytophthora infestans, with effective concentrations much lower than those of established fungicides .
  • Anti-inflammatory Effects : Some derivatives exhibited anti-inflammatory properties by inhibiting nitric oxide production in microglial cells .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing DL-Pyroglutamic acid-d5?

  • Methodological Answer : Synthesis typically involves deuteration of the parent compound using isotope-enriched precursors. For example, [Mg(DL-pGlu)₂] synthesis (analogous to deuterated compounds) involves refluxing DL-pyroglutamic acid with magnesium salts under controlled conditions . Characterization employs Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and elemental analysis to confirm structural integrity and isotopic purity. Thermo-gravimetric analysis (TGA) ensures thermal stability, while UV-vis and fluorescence spectroscopy validate electronic properties .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For instance, targeted metabolomics studies use deuterated internal standards (e.g., tryptophan-d5, tyrosine-d4) to enhance accuracy. Samples are processed via protein precipitation, followed by chromatographic separation (C18 columns) and detection in multiple reaction monitoring (MRM) mode . Calibration curves with deuterated analogs minimize matrix effects, and quality controls (QCs) ensure intra-batch precision (RSD% < 15%) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. The compound’s hygroscopic nature necessitates desiccants in storage environments. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life, with HPLC used to monitor purity shifts (>98% required) .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound in mass spectrometry?

  • Methodological Answer : Isotopic overlap with non-deuterated analogs requires careful method optimization. Use high-resolution mass spectrometers (HRMS) to distinguish mass shifts (e.g., +5 Da for d5 labeling). Additionally, chromatographic separation (e.g., HILIC columns) reduces co-elution artifacts. Internal standards like hippuric acid-d5 improve quantification accuracy by correcting for ion suppression/enhancement .

Q. What experimental design considerations are critical for studying this compound in metabolic pathways?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites. Dose-response studies should account for isotopic dilution effects, while time-course experiments reveal kinetic parameters. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses, e.g., investigating its role in glutamate recycling or antioxidant pathways .

Q. How do deuterated and non-deuterated forms of pyroglutamic acid differ in pharmacological assays?

  • Methodological Answer : Deuterated analogs may exhibit altered pharmacokinetics (e.g., slower metabolism due to the kinetic isotope effect). In vitro assays (e.g., receptor binding studies using NMDA receptors) should compare IC50 values of this compound against its non-deuterated form. Molecular dynamics simulations can model hydrogen-deuterium exchange impacts on binding affinity .

Q. What statistical approaches resolve contradictions in this compound data across studies?

  • Methodological Answer : Apply meta-analysis tools to harmonize heterogeneous datasets. For instance, mixed-effects models account for variability in LC-MS/MS batch effects . Principal component analysis (PCA) identifies outliers in metabolomics datasets, while pathway enrichment analysis (e.g., via MetaboAnalyst) contextualizes discordant findings .

Data Presentation and Interpretation

Q. How should researchers visualize this compound data in publications?

  • Methodological Answer : Use heatmaps to show isotopic enrichment patterns across biological replicates. Box plots with pairwise comparisons (e.g., t-tests with Bonferroni correction) highlight significant differences. Include fragmentation spectra in supplements to validate MS/MS identification .

Q. What are the ethical and practical limitations of using deuterated compounds in animal studies?

  • Methodological Answer : Deuterated compounds may alter toxicity profiles; acute toxicity assays (e.g., OECD 423) are mandatory. Cost-benefit analyses should justify deuterium use versus non-labeled analogs. Regulatory compliance (e.g., TSCA, IATA) ensures safe handling and disposal .

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